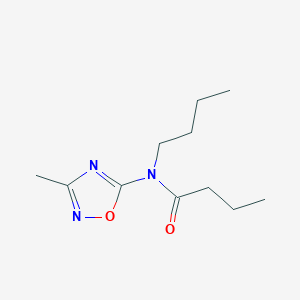

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide is a heterocyclic compound that contains a 1,2,4-oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide has several scientific research applications:

Medicinal Chemistry: The compound has been investigated for its potential antitumor activity.

Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound’s ability to interact with biological targets such as enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings, such as phidianidines A and B, which have shown selective inhibition of the dopamine transporter.

Amide Derivatives: Compounds like N-phenylmaleimide and N-phenylsuccinimide, which share structural similarities and have been studied for their bioactivity.

Uniqueness

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide is unique due to its specific combination of the 1,2,4-oxadiazole ring with butyl and butyramide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.234 g/mol |

| LogP | 1.531 |

| Polar Surface Area (PSA) | 59.230 Ų |

These properties suggest that the compound has moderate lipophilicity and a suitable molecular size for biological activity.

Anticonvulsant Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit anticonvulsant properties. A study highlighted the efficacy of various oxadiazole derivatives in seizure models, demonstrating their potential as anticonvulsants. For instance, compounds were tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results in seizure protection .

The proposed mechanism involves modulation of neurotransmitter systems. Oxadiazole derivatives are believed to interact with GABAergic and glutamatergic pathways. Specifically, the enhancement of GABA receptor activity and inhibition of glutamate release have been suggested as mechanisms contributing to their anticonvulsant effects .

Case Studies

- Study on Seizure Models : In a study assessing various oxadiazole compounds, this compound was found to significantly reduce seizure frequency in both MES and PTZ models. The compound demonstrated a dose-dependent effect with an optimal dosage leading to 100% seizure protection .

- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of the compound in animal models. The results indicated that it not only reduced seizures but also showed minimal side effects typically associated with other anticonvulsants .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications to the butanamide structure can enhance biological activity. The presence of specific functional groups was linked to increased potency against seizures .

Table: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased lipophilicity |

| Alteration of amide group | Enhanced anticonvulsant activity |

Properties

CAS No. |

62347-36-8 |

|---|---|

Molecular Formula |

C11H19N3O2 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide |

InChI |

InChI=1S/C11H19N3O2/c1-4-6-8-14(10(15)7-5-2)11-12-9(3)13-16-11/h4-8H2,1-3H3 |

InChI Key |

CBQURBCGFQEBBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=NO1)C)C(=O)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.